molecular formula C21H21ClN6O3 B2415863 ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate CAS No. 1396764-75-2

ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B2415863
CAS No.: 1396764-75-2
M. Wt: 440.89
InChI Key: ROXPMPNQTQSLAH-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H21ClN6O3 and its molecular weight is 440.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

The novel carbonylation reactions involving piperazine derivatives highlight the compound's utility in chemical synthesis. Ishii et al. (1997) describe a rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with carbon monoxide (CO) and ethylene, leading to a unique carbonylation at a C−H bond in the piperazine ring. This process emphasizes the compound's role in developing innovative synthetic pathways, affecting the reactivity and functionalization of piperazine-based structures (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Antimicrobial Activities

Derivatives of the compound have been studied for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including piperazine-based compounds, and evaluated their antimicrobial activities. Some derivatives showed good or moderate activity against various microorganisms, illustrating the compound's potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Material Science and Coordination Chemistry

The compound's utility extends into material science, particularly in the synthesis and analysis of metal complexes. Prakash et al. (2014) conducted a study on ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its Ni(II), Zn(II), and Cd(II) complexes, employing spectroscopic and DFT techniques for characterization. The findings contribute to understanding the coordination chemistry and potential applications of piperazine derivatives in materials science (Prakash, Gautam, Dani, Nandi, Singh, & Singh, 2014).

Biological Screening and Drug Design

Efforts in drug design have incorporated piperazine derivatives for targeting specific biological mechanisms. Reddy et al. (2014) designed and screened ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition. This research highlights the compound's relevance in developing therapeutics against tuberculosis, showcasing its role in innovative drug design (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Properties

IUPAC Name

ethyl 4-[1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3/c1-2-31-21(30)27-13-11-26(12-14-27)20(29)18-19(16-8-5-6-10-23-16)28(25-24-18)17-9-4-3-7-15(17)22/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXPMPNQTQSLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.